REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[N:8]=[C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)[C:6]([C:14]#[C:15][Si](C)(C)C)=[CH:5][N:4]=1.C(=O)([O-])[O-].[K+].[K+]>CO>[C:14]([C:6]1[C:7]([C:9]2[S:10][CH:11]=[CH:12][CH:13]=2)=[N:8][C:3]([NH:2][CH3:1])=[N:4][CH:5]=1)#[CH:15] |f:1.2.3|
|
Name
|
N-methyl-4-(thiophen-2-yl)-5-(2-(trimethylsilyl)ethynyl)pyrimidin-2-amine
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Quantity
|
0.518 g
|
Type
|
reactant
|
Smiles
|
CNC1=NC=C(C(=N1)C=1SC=CC1)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
0.747 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
the reaction mixture stirred at room temperature for 24 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified via column chromatography on silica gel (gradient elution with 0-100% ethyl acetate-hexane) to 5-ethynyl-N-methyl-4-(thiophen-2-yl)pyrimidin-2-amine
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(#C)C=1C(=NC(=NC1)NC)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |